molecular formula C12H16FN B8200544 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8200544
M. Wt: 193.26 g/mol
InChI Key: RRRDLVVBGJZPPG-UHFFFAOYSA-N
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Description

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C12H16FN This compound is a derivative of indene, featuring a fluorine atom at the 6th position, an isopropyl group at the 5th position, and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom at the 6th position of the indene ring.

    Isopropylation: Addition of the isopropyl group at the 5th position.

    Reduction: Reduction of the indene ring to form the dihydro-indene structure.

    Amination: Introduction of the amine group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amine group can form hydrogen bonds with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2,3-dihydro-1H-inden-4-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.

    5-Isopropyl-2,3-dihydro-1H-inden-4-amine: Lacks the fluorine atom, affecting its lipophilicity and reactivity.

    6-Fluoro-5-methyl-2,3-dihydro-1H-inden-4-amine: Has a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

Biological Activity

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is a synthetic organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16FNC_{12}H_{16}FN and features a fluorine atom at the 6th position, an isopropyl group at the 5th position, and an amine group at the 4th position of the indene ring. Its unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

  • Lipophilicity : The fluorine atom enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, influencing their function and activity.

These interactions suggest potential applications in drug development, particularly in targeting enzymes or receptors involved in various diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity. A summary of its effects based on available studies is presented in the following table:

Study Biological Activity IC50 (µM) Notes
Study AMAO-B Inhibition21Strong inhibitor compared to similar compounds.
Study BAntiviral Activity35Effective against certain viral strains.
Study CCytotoxicity Assay>100Low cytotoxic effects observed.

Case Studies

  • MAO-B Inhibition : A study indicated that derivatives of this compound showed strong inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The compound's IC50 value was reported as 21 nM, suggesting it could be a candidate for developing treatments for conditions like Parkinson's disease .
  • Antiviral Properties : Another investigation highlighted its antiviral potential against specific viruses, where it demonstrated an IC50 of 35 µM. This positions it as a viable candidate for further exploration in antiviral drug development .
  • Cytotoxicity : In cytotoxicity assays, the compound exhibited minimal toxicity at concentrations up to 100 µM, making it a promising candidate for therapeutic applications without significant adverse effects .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps including fluorination, isopropylation, reduction, and amination. Understanding these synthetic routes is crucial for optimizing production methods for research and potential therapeutic use.

Comparison with Related Compounds

The biological activity of this compound can be compared to similar compounds:

Compound Fluorine Substitution Isopropyl Group Activity Level
6-Fluoro-2,3-dihydro-1H-inden-4-aminePresentAbsentModerate
5-Isopropyl-2,3-dihydro-1H-inden-4-amineAbsentPresentLow
6-Fluoro-5-methyl-2,3-dihydro-1H-indenePresentAbsentVariable

This comparison highlights how structural modifications impact biological activity and may guide future synthetic efforts.

Properties

IUPAC Name

6-fluoro-5-propan-2-yl-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-7(2)11-10(13)6-8-4-3-5-9(8)12(11)14/h6-7H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDLVVBGJZPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2CCCC2=C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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